1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine
Description
The compound 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine (molecular formula: C₁₀H₁₄N₆; MW: 218.26 g/mol) is a heterocyclic amine featuring a fused pyrrolo-triazole core linked to a methyl-substituted pyrazole via a methylene bridge. It is cataloged as a building block for chemical synthesis, with a purity of 95% and storage conditions at +4°C .
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-7-5-8(11)14-16(7)6-10-13-12-9-3-2-4-15(9)10/h5H,2-4,6H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWGACEOVGRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C3N2CCC3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine typically involves a multi-step process. One common synthetic route includes:
Etherification: The initial step involves the etherification of a suitable precursor to introduce the pyrrolo[2,1-c][1,2,4]triazole moiety.
Hydrazonation: This step involves the formation of a hydrazone intermediate through the reaction of the etherified product with hydrazine.
Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrrolo[2,1-c][1,2,4]triazole ring.
Reduction: Finally, the compound is reduced to yield the desired product with an overall yield of approximately 39%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Several studies have indicated that compounds containing the pyrrolo-triazole structure exhibit anticancer properties. For instance, derivatives of pyrrolo-triazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds inhibited tumor growth in xenograft models .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that modifications to the triazole ring can enhance its efficacy against resistant strains of bacteria .
- A case study reported in Pharmaceutical Biology highlighted that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects :
Agricultural Applications
-
Herbicidal Activity :
- The structure's unique properties allow it to function as an effective herbicide. Field trials have shown that compounds derived from this structure can inhibit weed growth without adversely affecting crop yield .
- A comparative study demonstrated its effectiveness against common agricultural weeds when applied at specific growth stages .
- Plant Growth Regulators :
Materials Science Applications
- Polymer Chemistry :
-
Nanotechnology :
- Its application in the synthesis of nanoparticles has been explored, particularly for drug delivery systems where targeted release is crucial . The ability to modify its surface properties allows for better interaction with biological systems.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor. This binding effectively inhibits necroptosis, a form of programmed cell death, thereby mitigating necroptosis-related diseases .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
Substituent Position and Complexity: The target compound’s 5-methyl-pyrazol-3-amine group distinguishes it from analogues like the pyrazol-4-amine variant (MW 204.24), which lacks the methyl group and exhibits a lower molecular weight . This methyl substitution may enhance metabolic stability or target binding affinity.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., dihydrochloride in , trihydrochloride in ) significantly improve water solubility, making them preferable for in vitro assays or formulation. The target compound’s neutral form may require solubilizing agents for biological testing .
This suggests that the pyrrolo-triazole scaffold may confer broad bioactivity, warranting further investigation.
Biological Activity
The compound 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine is a novel pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring fused with a pyrrolo[2,1-c][1,2,4]triazole moiety, which contributes to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant inhibition of tumor growth by interfering with tubulin polymerization. This mode of action is critical for cell division and has been a target for various anticancer drugs .
Antiviral Properties
The antiviral activity of related pyrazole compounds has been documented. For instance, structural modifications in the phenyl moiety have allowed for the tuning of biological properties toward either antiviral or antitumoral activity. This suggests that the compound may exhibit similar properties and could be explored further for its efficacy against viral infections .
Anti-inflammatory Effects
Pyrazoles are recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a potential candidate for treating inflammatory diseases. Studies have indicated that certain pyrazole derivatives possess significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Inhibition : The compound may disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Enzyme Inhibition : It may act as an inhibitor of COX enzymes and other inflammatory mediators.
- Receptor Binding : Potential interactions with various receptors involved in inflammation and cancer pathways.
Study 1: Anticancer Activity
In a study evaluating the anticancer effects of pyrazole derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 10 to 20 µM depending on the specific derivative and cancer type .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of various pyrazole derivatives demonstrated that compounds displaying structural similarities showed IC50 values between 50 and 70 µg/mL in inhibiting COX enzymes. This suggests that further optimization could enhance efficacy .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
